![molecular formula C17H26O12 B1155686 6beta-Hydroxyipolamiide CAS No. 87797-84-0](/img/structure/B1155686.png)
6beta-Hydroxyipolamiide
Übersicht
Beschreibung
6beta-Hydroxyipolamiide is an iridoid glucoside that can be isolated from the herbs of Stachytarpheta mutabilis . It has a molecular formula of C17H26O12 and a molecular weight of 422.4 g/mol .
Synthesis Analysis
6beta-Hydroxyipolamiide has been successfully isolated from S. jamaicensis leaves . The identification of the compound was analyzed using UV-Vis, Infra-Red (IR) spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectrometry .
Molecular Structure Analysis
The molecular structure of 6beta-Hydroxyipolamiide consists of a complex pentacyclic ring system with several functional groups including hydroxyl and carbonyl groups.
Physical And Chemical Properties Analysis
6beta-Hydroxyipolamiide is a powder with a molecular weight of 422.38 g/mol . It is stable under normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Traditional Medicine
6beta-Hydroxyipolamiide is a naturally occurring compound that has been successfully isolated from the leaves of Stachytarpheta jamaicensis , a species of the Verbenaceae family . This plant is used as a traditional medicine .
Antiproliferative Activity
Some studies have shown that 6beta-Hydroxyipolamiide may have antiproliferative activity. This means it may slow down or stop the growth of cells. This has led to some research into its potential as an anti-cancer agent.
Wirkmechanismus
Target of Action
The primary target of 6beta-Hydroxyipolamiide is α-glucosidase , an enzyme involved in the breakdown of complex carbohydrates . This enzyme plays a crucial role in the digestion of starches and sugars, converting them into glucose for energy use in the body .
Mode of Action
6beta-Hydroxyipolamiide acts as an inhibitor of α-glucosidase . It binds to the enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibitory action disrupts the normal function of α-glucosidase, leading to changes in carbohydrate metabolism .
Biochemical Pathways
By inhibiting α-glucosidase, 6beta-Hydroxyipolamiide affects the carbohydrate metabolism pathway . This disruption can lead to a decrease in the breakdown and absorption of carbohydrates in the digestive tract, potentially reducing postprandial (after-meal) blood glucose levels . .
Result of Action
The inhibition of α-glucosidase by 6beta-Hydroxyipolamiide can lead to a reduction in postprandial blood glucose levels . This could potentially be beneficial in the management of conditions such as diabetes, where controlling blood glucose levels is crucial . .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJSAASNMDKLI-NZHINYMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyipolamiide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.